

# Application Notes and Protocols for AF 568 DBCO Protein Labeling

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## Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins using **AF 568 DBCO** via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is highly specific, efficient, and bioorthogonal, making it ideal for labeling proteins in complex biological samples, including live cells, without the cytotoxicity associated with copper catalysts.<sup>[1][2][3][4][5]</sup>

AF 568 is a bright, photostable, and hydrophilic orange-fluorescent dye, structurally identical to Alexa Fluor® 568.<sup>[4][6]</sup> Its dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for SPAAC, exhibiting a significantly higher reaction rate with azides compared to other cyclooctynes.<sup>[7]</sup> This allows for efficient labeling of azide-containing biomolecules inside living cells and whole organisms.<sup>[6][7]</sup>

## Physicochemical and Spectral Properties of AF 568 DBCO

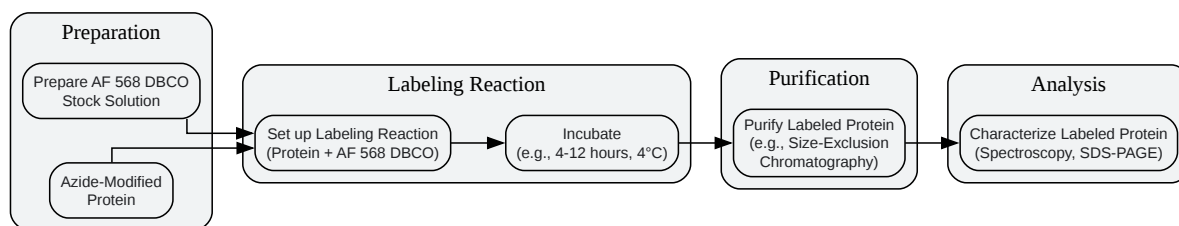
A summary of the key quantitative data for **AF 568 DBCO** is presented below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	579 nm	[6][8][9]
Emission Maximum ( $\lambda_{em}$ )	603 nm	[6][8][9]
Molar Extinction Coefficient ( $\epsilon$ )	$\sim 94,000 \text{ cm}^{-1}\text{M}^{-1}$	[6]
Molecular Weight	$\sim 1155.44 \text{ g/mol}$	[6]
Solubility	Water, DMSO, DMF	[4][10]
Storage Conditions	Store at $-20^{\circ}\text{C}$ in the dark, desiccated. Stable for up to 24 months.	[7]

## Experimental Protocols

This section details the necessary steps for preparing reagents and performing the protein labeling reaction. The protocol assumes the protein of interest has been modified to contain an azide group. This can be achieved through various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., L-azidohomoalanine, AHA) or site-specific enzymatic modification.[1][5]

## Diagram of the Experimental Workflow



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Caption: Experimental workflow for labeling azide-modified proteins with **AF 568 DBCO**.

## Materials Required

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines or ammonium ions.[\[11\]](#)
- **AF 568 DBCO**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or other protein purification system.
- Reaction tubes (e.g., microcentrifuge tubes)

## Reagent Preparation

- **AF 568 DBCO** Stock Solution: Prepare a 1-10 mM stock solution of **AF 568 DBCO** in anhydrous DMF or DMSO. Protect the solution from light and moisture. For long-term storage, aliquot and store at -20°C. When dissolved in DMSO, the DBCO-NHS ester is stable for 2-3 months at -20°C.[\[12\]](#)
- Protein Solution: The protein concentration should ideally be 2 mg/mL or higher for efficient labeling.[\[11\]](#) If the protein solution is dilute, it should be concentrated. The buffer must be free of primary amines (e.g., Tris) and sodium azide, which can interfere with the reaction.[\[11\]](#)[\[12\]](#) If necessary, perform a buffer exchange into PBS.

## Protein Labeling Protocol

- Reaction Setup: In a reaction tube, combine the azide-modified protein with the **AF 568 DBCO** stock solution. A 2-4 fold molar excess of **AF 568 DBCO** to the protein is recommended for initial experiments.[\[12\]](#) The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture overnight (e.g., 8-12 hours) at 4°C, protected from light.[\[12\]](#) Alternatively, the reaction can be performed for 1-2 hours at room temperature or

for 6 hours at 37°C.[13][14] Reaction times may vary depending on the protein and desired degree of labeling.

- **Purification of the Labeled Protein:** After incubation, it is crucial to remove the unreacted **AF 568 DBCO**. This is typically achieved using a size-exclusion chromatography column (e.g., a desalting column like Sephadex G-25) equilibrated with PBS.[14] Collect the fractions containing the fluorescently labeled protein, which will elute first.
- **Storage:** Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) or stabilizing protein (e.g., BSA) and store in aliquots at -20°C or -80°C.[11][14]

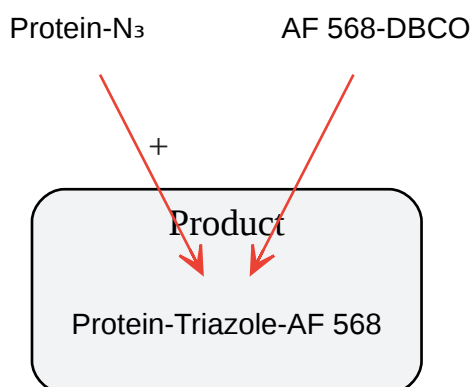
## Characterization of Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 579 nm (for AF 568).

## Signaling Pathway and Reaction Visualization

The SPAAC reaction is a bioorthogonal ligation that forms a stable triazole linkage between the azide-modified protein and the DBCO-functionalized dye.

### Diagram of the SPAAC Reaction



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